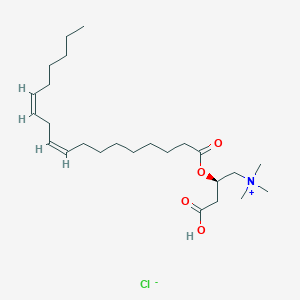

Linoleoyl-L-carnitine chloride

概要

説明

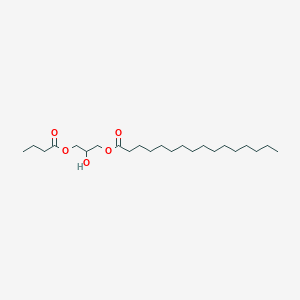

Linoleoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine. It is known for its role in lipid metabolism and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C25H46NO4 • Cl and a molecular weight of 460.1 .

作用機序

リノールオイル-L-カルニチン(塩化物)は、脂質代謝における役割を通じて効果を発揮します。脂肪酸がミトコンドリアに輸送されるのを促進し、そこでβ酸化されてエネルギーが生成されます。 この化合物は、脂質代謝とミトコンドリア機能に関与する酵素など、さまざまな分子標的に作用します .

類似化合物:

パルミトイル-L-カルニチン: 脂質代謝で同様の機能を持つ別の長鎖アシルカルニチンです。

オレオイル-L-カルニチン: 構造は似ていますが、脂肪酸鎖が異なります。

ステアロイル-L-カルニチン: 脂肪酸鎖が異なる別の変異体.

独自性: リノールオイル-L-カルニチン(塩化物)は、特定の脂肪酸鎖が独自の特性と機能を付与するため、ユニークです。 脂質代謝における役割と潜在的な治療用途により、科学研究において重要な化合物の1つとなっています .

生化学分析

Biochemical Properties

Linoleoyl-L-carnitine chloride is involved in the transport of fatty acids into the mitochondria for β-oxidation. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, this compound can bind to and modulate the activity of various proteins involved in lipid metabolism, thereby influencing the overall metabolic flux.

Cellular Effects

This compound affects various cell types by modulating cellular metabolism and signaling pathways. In hepatocytes, it enhances fatty acid oxidation and reduces lipid accumulation, which can be beneficial in conditions like fatty liver disease . In muscle cells, it improves mitochondrial function and energy production, which is crucial for maintaining muscle health and performance. Furthermore, this compound influences gene expression related to lipid metabolism and energy homeostasis, thereby impacting cellular functions at a genetic level.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This activation leads to increased energy production and reduced lipid accumulation. Additionally, this compound can modulate the expression of genes involved in lipid metabolism, further enhancing its metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Studies have shown that its effects on cellular function can be sustained over time, with long-term administration leading to improved metabolic health and reduced lipid accumulation in various tissues . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, it has been shown to enhance fatty acid oxidation and improve metabolic health without significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as liver damage and oxidative stress. Therefore, careful dosage optimization is crucial to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, a critical step in energy production . It also interacts with enzymes such as CPT1 and CPT2, which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane. These interactions enhance metabolic flux and improve overall energy homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells via carnitine transporters and distributed to various cellular compartments, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of this compound within cells are influenced by factors such as transporter expression and the presence of other biomolecules.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism. It is directed to the mitochondria by specific targeting signals and post-translational modifications that ensure its proper localization and function . The mitochondrial localization of this compound is essential for its role in enhancing fatty acid oxidation and energy production.

準備方法

合成経路と反応条件: リノールオイル-L-カルニチン(塩化物)は、L-カルニチンとリノール酸のエステル化によって合成できます。この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用します。 この反応は、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法: リノールオイル-L-カルニチン(塩化物)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と純度を保証します。 その後、再結晶またはクロマトグラフィーなどの技術によって精製されます .

3. 化学反応解析

反応の種類: リノールオイル-L-カルニチン(塩化物)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物に酸化されます。

還元: 還元反応により、さまざまな還元型に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成され、還元によりアルコールまたはその他の還元型が生成される可能性があります .

4. 科学研究への応用

リノールオイル-L-カルニチン(塩化物)は、幅広い科学研究に応用されています。

化学: さまざまな化学反応や脂質代謝に関連する研究で試薬として使用されます。

生物学: この化合物は、細胞プロセスにおける役割とミトコンドリア機能への影響について研究されています。

医学: 代謝性疾患や心臓血管の健康への影響など、その潜在的な治療用途が研究されています。

化学反応の分析

Types of Reactions: Linoleoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

科学的研究の応用

Linoleoyl-L-carnitine (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving lipid metabolism.

Biology: The compound is studied for its role in cellular processes and its effects on mitochondrial function.

Medicine: Research has explored its potential therapeutic applications, including its effects on metabolic disorders and cardiovascular health.

Industry: It is used in the development of pharmaceuticals and other products related to lipid metabolism.

類似化合物との比較

Palmitoyl-L-carnitine: Another long-chain acylcarnitine with similar functions in lipid metabolism.

Oleoyl-L-carnitine: Similar in structure but with different fatty acid chains.

Stearoyl-L-carnitine: Another variant with a different fatty acid chain.

Uniqueness: Linoleoyl-L-carnitine (chloride) is unique due to its specific fatty acid chain, which imparts distinct properties and functions. Its role in lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .

特性

IUPAC Name |

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVSGEUGKSYTLE-JVQMZHOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)

![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)